molecular formula C3H4O4<br>C3H4O4<br>COOHCH2COOH B092839 Malonic acid, ammonium salt CAS No. 15467-21-7

Malonic acid, ammonium salt

Cat. No.: B092839
CAS No.: 15467-21-7
M. Wt: 104.06 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-N
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Description

Malonic acid, ammonium salt, also known by its Chemical Abstracts Service (CAS) number 15467-21-7, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Malonic acid, ammonium salt involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or distillation to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Malonic acid, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: It can be reduced using reducing agents to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Malonic acid, ammonium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Malonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Malonic acid, ammonium salt can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 239-934-0 (Mercurous oxide): Known for its distinct oxidation properties.

    Einecs 234-985-5 (Bismuth tetroxide): Recognized for its use in industrial applications.

    Einecs 203-770-8 (Amyl nitrite): Noted for its applications in organic synthesis.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Biological Activity

Malonic acid, specifically in its ammonium salt form, has garnered attention for its diverse biological activities. This compound is a dicarboxylic acid with the formula C3H4O4\text{C}_3\text{H}_4\text{O}_4, and when combined with ammonium, it forms a salt that exhibits various biological properties. This article explores the biological activity of malonic acid, ammonium salt, including its antimicrobial effects, cytotoxicity, and potential applications in food preservation and industrial processes.

Chemical Structure and Properties

Malonic acid is characterized by its two carboxyl groups (-COOH) attached to a three-carbon chain. The ammonium salt form enhances its solubility in water and may influence its biological interactions.

Antimicrobial Activity

Malonic acid and its derivatives demonstrate significant antimicrobial properties against various pathogens. Research indicates that malonic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of cellular processes through the inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.70 μM
Escherichia coli0.70 μM
Pseudomonas aeruginosa0.70 μM
Candida albicans0.70 μM

Cytotoxicity and Antioxidant Activity

Studies have shown that this compound exhibits low cytotoxicity against human cell lines while demonstrating antioxidant activity. This dual effect makes it a candidate for therapeutic applications where both antimicrobial and protective effects are desirable.

Table 2: Cytotoxicity and Antioxidant Activity

Cell LineIC50 (μM)Antioxidant ActivityReference
WI-38 (human lung)>11.3Yes (at 0.25 mM)
Chang liver cells>11.3Yes (at 0.25 mM)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Malonic acid acts as a competitive inhibitor in metabolic pathways, particularly in the citric acid cycle where it mimics succinate.
  • Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Antioxidant Properties : By scavenging free radicals, malonic acid can protect cells from oxidative stress.

Applications in Food Preservation

Malonic acid has been explored for its potential as a food preservative due to its antimicrobial properties. It can inhibit the growth of spoilage microorganisms, thus extending the shelf life of food products.

Case Study: Use in Food Preservation

In a study evaluating organic acids for food preservation, malonic acid was found effective against various foodborne pathogens at concentrations that do not compromise food safety or quality . This makes it a viable option for enhancing food safety protocols.

Properties

IUPAC Name

propanedioic acid
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InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)
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InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)C(=O)O
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Molecular Formula

C3H4O4, Array
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Related CAS

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt)
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DSSTOX Substance ID

DTXSID7021659
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Molecular Weight

104.06 g/mol
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Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS.
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3
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Density

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³
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Vapor Pressure

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C
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Color/Form

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum

CAS No.

141-82-2
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Melting Point

276.1 °F (NTP, 1992), 135-137 °C, 135 °C
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